![molecular formula C20H24N2O3 B6418512 1-(2-methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea CAS No. 1147727-01-2](/img/structure/B6418512.png)
1-(2-methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea
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Overview
Description
1-(2-Methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea (MPPMU) is an organic compound that has been studied extensively in recent years due to its potential applications in both scientific research and laboratory experiments. This compound is a derivative of urea and is composed of two phenyl rings and a methoxyphenyl group, as well as a methyl group. MPPMU has been found to possess a variety of biochemical and physiological effects, and its potential applications range from drug synthesis to biocatalysis. In
Scientific Research Applications
1-(2-methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea has been studied extensively in recent years due to its potential applications in scientific research. For example, this compound has been found to be a useful tool for drug synthesis and biocatalysis. In addition, 1-(2-methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea has been used to study the effects of metal ions on enzyme activity, as well as the effects of nitric oxide on cell signaling pathways.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea is not yet fully understood. However, it is believed that this compound binds to metal ions, such as zinc, copper, and iron, which can then be used to activate or inhibit enzyme activity. In addition, 1-(2-methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea is thought to interact with nitric oxide, which can then be used to modulate cell signaling pathways.
Biochemical and Physiological Effects
1-(2-methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea has been found to possess a variety of biochemical and physiological effects. For example, this compound has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. In addition, 1-(2-methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea has been found to possess antioxidant activity and has been shown to reduce the production of reactive oxygen species (ROS).
Advantages and Limitations for Lab Experiments
The main advantage of using 1-(2-methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea in laboratory experiments is that it is relatively easy to synthesize and can be purified using simple techniques, such as recrystallization or column chromatography. In addition, this compound is relatively stable and can be stored for extended periods of time without significant degradation. However, one limitation of using 1-(2-methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in certain applications.
Future Directions
The potential applications of 1-(2-methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea in scientific research and laboratory experiments are vast and varied. In the future, this compound could be used to study the effects of metal ions on enzyme activity, as well as the effects of nitric oxide on cell signaling pathways. In addition, 1-(2-methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea could be used to develop new drugs and biocatalysts, as well as to study the biochemical and physiological effects of this compound. Finally, 1-(2-methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea could be used to study the effects of oxidative stress, as well as to develop new methods for drug delivery and drug targeting.
Synthesis Methods
1-(2-methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea can be synthesized through a three-step process. The first step involves the reaction of 2-methoxyphenyl isocyanate and 4-phenyloxan-4-ylmethyl amine in the presence of a base, such as sodium hydroxide, to form a di-urea intermediate. The second step involves the reaction of the di-urea intermediate with an alkyl halide, such as methyl iodide, to form the desired product, 1-(2-methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea. Finally, the product can be purified by recrystallization or column chromatography.
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-10-6-5-9-17(18)22-19(23)21-15-20(11-13-25-14-12-20)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBURLPCXMVKSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea |
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